![molecular formula C24H27N5O2 B2838294 N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029724-36-4](/img/structure/B2838294.png)
N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide, also known as BPPA, is a novel compound with potential applications in scientific research. BPPA is a member of the pyrimidine-based kinase inhibitors, which have been shown to have significant effects on the treatment of various diseases.
Mechanism of Action
N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide inhibits the activity of various kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its downstream targets, which are involved in various cellular processes, including cell proliferation and survival. N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide has been shown to have a higher affinity for EGFR than other pyrimidine-based kinase inhibitors, which may contribute to its efficacy in cancer treatment.
Biochemical and Physiological Effects
N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide has been shown to have significant biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide inhibits tumor growth and metastasis in animal models of cancer. N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide has several advantages for lab experiments, including its high potency and specificity for kinases, its ability to inhibit multiple kinases simultaneously, and its potential applications in cancer and inflammatory disease research. However, N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide also has several limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research and development of N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential applications of N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. In addition, further studies are needed to investigate the potential side effects of N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide and its long-term safety profile. Finally, the development of N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide analogs with improved pharmacokinetic properties may lead to the development of more effective and safer drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide involves several steps, including the reaction of 4-phenylpiperazine with 2-chloro-6-methylpyrimidine, followed by the reaction of the resulting compound with benzylamine. The final step involves the reaction of the resulting compound with chloroacetyl chloride to produce N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide. The purity of the synthesized compound can be determined using high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide has potential applications in scientific research, particularly in the field of cancer research. N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide has been shown to inhibit the activity of various kinases, including the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide has potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
properties
IUPAC Name |
N-benzyl-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-19-16-23(31-18-22(30)25-17-20-8-4-2-5-9-20)27-24(26-19)29-14-12-28(13-15-29)21-10-6-3-7-11-21/h2-11,16H,12-15,17-18H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPXHRVNMPBAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.